molecular formula C₄H₁₂As₂O₂S B1144909 Dimethylarsinothioic Acid Anhydrosulfide CAS No. 203124-65-6

Dimethylarsinothioic Acid Anhydrosulfide

Cat. No.: B1144909
CAS No.: 203124-65-6
M. Wt: 274.05
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Description

Dimethylarsinothioic acid anhydrosulfide (Me₂As(=S)OH) is a sulfur-containing organoarsenic compound initially misidentified as dimethylarsinous acid [DMA(III)] in human urine and biological samples . Its structure was confirmed via ¹H NMR and computational studies, revealing a tautomeric form stabilized by a thiol group (=S) bonded to arsenic . This compound is a natural metabolite observed in sheep consuming arsenosugar-rich seaweed, with daily arsenic intake reaching 35 mg .

Properties

CAS No.

203124-65-6

Molecular Formula

C₄H₁₂As₂O₂S

Molecular Weight

274.05

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares dimethylarsinothioic acid anhydrosulfide with structurally or functionally related compounds, focusing on synthesis, applications, and biological relevance.

Structural Analogues in the Arsenic Family

  • Dimethylarsinous Acid [DMA(III)]: Structure: Lacks the sulfur moiety, with arsenic in a +3 oxidation state (Me₂AsOH). Key Difference: this compound’s sulfur substitution increases its stability and alters reactivity compared to DMA(III) . Biological Role: DMA(III) is a well-known intermediate in arsenic methylation pathways, whereas this compound arises from arsenosugar metabolism .
  • Methylarsonodithious Acid Derivatives: Example: Carbamodithioic acid, dimethyl-, bis(anhydrosulfide) with methylarsonodithious acid (CAS 2445-07-0) . Structure: Contains a methylarsenic core bonded to dithiocarbamate groups. Application: Used as a fungicide (e.g., Urbacid), contrasting with this compound’s role as a metabolite .

Non-Arsenic Anhydrosulfides

  • Carbonothioic Acid Anhydrosulfides: Example: O-Methyl carbonothioic acid anhydrosulfide with thiohypochlorous acid (CAS 26555-40-8) . Structure: Central carbon bonded to sulfur and hypochlorite groups, forming a sulfenyl chloride (Cl–S–CO–OCH₃). Application: Acts as a reactive intermediate in organic synthesis, unlike this compound’s biological occurrence .
  • Phosphorodithioate Anhydrosulfides :

    • Example : Diethyldithiocarbamic anhydrosulfide with O,O-diisopropylphosphorodithioate (CAS 35944-88-8) .
    • Structure : Combines dithiocarbamate and phosphorodithioate moieties.
    • Application : Utilized as pesticides and vulcanization accelerators, highlighting functional divergence from arsenic-based anhydrosulfides .

Metabolic and Toxicological Contrasts

  • This compound: Forms in vivo during arsenosugar breakdown, suggesting a detoxification pathway distinct from toxic arsenic species like inorganic As(III) . Not directly linked to carcinogenicity, unlike DMA(III), which generates genotoxic radicals .
  • Synthetic Anhydrosulfides (e.g., Urbacid) :

    • Exhibit acute toxicity due to arsenic content and are regulated in agricultural use .

Research Implications and Gaps

  • Analytical Challenges: Misidentification risks (e.g., DMA(III) vs. This compound) necessitate advanced speciation techniques like HPLC-ESI-MS .
  • Ecotoxicology : The environmental fate of synthetic anhydrosulfides (e.g., fungicides) contrasts with naturally occurring arsenic metabolites, warranting distinct risk assessments .

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